![molecular formula C21H20FN3O3S2 B6554328 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1040634-43-2](/img/structure/B6554328.png)
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
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Overview
Description
The compound “3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide” is a chemical compound with potential applications in various fields . It is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative .
Synthesis Analysis
The synthesis of this compound involves various steps and methods. For instance, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Molecular Structure Analysis
The molecular structure of this compound is C17H17FN4OS2, triclinic, P1̅ (no. 2), a = 6.3278 (8) Å, b = 9.6250 (13) Å, c = 14.789 (2) Å, α = 81.739 (5)°, β = 82.226 (4)°, γ = 76.611 (4)°, V = 862.3 Å 3, Z = 2, R gt (F) = 0.0798, wR ref (F 2) = 0.2072, T = 150 K .Chemical Reactions Analysis
The compound has shown to inhibit ENTs in a competitive mode with respect to the 2-AG substrate . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
- FPMINT as an Inhibitor : FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . It has potential applications in cancer therapy and other diseases where nucleoside transporters are involved.
Anticancer Properties
- Derivatives : Novel derivatives related to FPMINT have been explored for anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives, similar in structure to FPMINT, exhibit potent antitumor activity.
Urease Inhibition for Bacterial Infections
- Urease Inhibitors : FPMINT analogues may serve as urease inhibitors. Urease is an enzyme that pathogenic bacteria rely on for colonization. Inhibiting urease could prevent ureolytic bacterial infections .
Antifungal Activity
- Compound Variants : Some FPMINT analogues have been tested for antifungal activity. While not all variants exhibit antifungal effects, specific compounds (e.g., 9a and 9d) display fungicidal activity against certain strains .
Biological Activity Against Pathogens
- Mannich Bases : FPMINT-related Mannich bases synthesized from similar structures have shown antimicrobial activity. These compounds could be explored further for their efficacy against various pathogens .
Structure-Activity Relationship (SAR) Studies
- Optimizing Analogues : Researchers have conducted SAR studies to understand how structural modifications impact FPMINT’s activity. For instance, substituting groups on the benzene moiety affects ENT1 and ENT2 inhibition. Compound 3c emerged as a potent inhibitor .
Mechanism of Action
properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-8-4-5-9-18(17)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-16-6-2-1-3-7-16/h1-10,15H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZFSWUIZDOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide |
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